molecular formula C5H7NO B2975956 1-Isocyanato-2-methylprop-1-ene CAS No. 28705-49-9

1-Isocyanato-2-methylprop-1-ene

Cat. No.: B2975956
CAS No.: 28705-49-9
M. Wt: 97.117
InChI Key: QLUPVIHDWXIQBU-UHFFFAOYSA-N
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Description

“1-Isocyanato-2-methylprop-1-ene” is a chemical compound with the molecular formula C5H7NO . It is also known as isophorone diisocyanate (IPDI), and it is primarily used in the production of polyurethane (PU) resins and adhesives.


Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one method involves the use of potassium tert-butylate in tetrahydrofuran at ambient temperature . Another method involves the use of triphenylarsineoxide in benzene at 60 - 65℃ for 0.5h . The yield of the reaction varies depending on the conditions and the specific method used .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C5H7NO . The structure is well-defined, and the InChI string, which is a textual identifier for chemical substances designed to provide a standard way to encode molecular information, is available .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, 2-Methylprop-1-ene can act as a base and H+ as an acid. Regioselective protonation of this alkene forms a more stable tertiary carbocation . Electrophilic addition of the tertiary carbocation to benzene gives a conjugated intermediate carbocation .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 97.12 . The storage temperature is -10 °C .

Scientific Research Applications

Synthesis of Glycerin Carbonate-Based Intermediates

Isocyanates are utilized in the synthesis of glycerin carbonate-based intermediates through thiol-ene chemistry. This process involves the photochemical thiol-ene reaction carried out under air without solvent or photoinitiator, leading to high-yield products. These intermediates are then used to synthesize polyhydroxyurethanes without isocyanate through step growth polyaddition, showcasing applications in polymer chemistry and material science (Benyahya et al., 2011).

Understanding Toxic Industrial Isocyanates and Tear Gases

Research on isocyanates extends to understanding the biological targets and mechanisms underlying the toxic effects of industrial isocyanates and tear gases. Studies have shown that transient receptor potential ankyrin 1 (TRPA1) plays a crucial role in mediating the noxious effects of these compounds, suggesting potential therapeutic targets for chemical irritations caused by isocyanates and tear gases (Bessac et al., 2009).

Isocyanate Adducts and Oligomers in Polymerization

Isocyanates have been studied for their reactivity in forming adducts and oligomers suitable as initiators for radical homo- and copolymerization. This research highlights the potential of isocyanates in creating novel polymer structures, underscoring their significance in the development of new materials (Polenz et al., 2014).

Investigation of Isocyanate Reactions for Material Applications

Studies have also focused on the reactivity of isocyanates with various compounds, including the synthesis of urethanes and the conditions for allophanate formation. These investigations provide insights into the chemical properties and applications of isocyanates in materials science, offering perspectives on their role in the synthesis of advanced materials (Lapprand et al., 2005).

Safety and Hazards

“1-Isocyanato-2-methylprop-1-ene” is associated with several hazard statements, including H225, H301, H312, H315, H317, H318, H330, H334, H335 . These codes correspond to different types of hazards, such as flammability, toxicity, and environmental hazards .

Properties

IUPAC Name

1-isocyanato-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPVIHDWXIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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